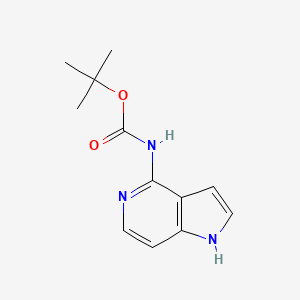

4-(Boc-amino)-5-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8-4-6-13-9(8)5-7-14-10/h4-7,13H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMJJVVZDLJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Boc-amino)-5-azaindole chemical structure

An In-Depth Technical Guide to 4-(Boc-amino)-5-azaindole: A Cornerstone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Azaindole Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable physicochemical properties is relentless. Among these, the azaindole core has emerged as a "privileged structure."[1][2] Azaindoles, which are bioisosteres of indoles and purines, offer a unique combination of hydrogen bonding capabilities and aromatic interactions that are critical for binding to biological targets, particularly protein kinases.[2] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate a compound's basicity, polarity, and metabolic stability, providing medicinal chemists with a powerful tool to overcome challenges in drug design.[1]

This guide focuses on a particularly valuable derivative: This compound , also known as tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position makes this molecule an exceptionally stable and versatile intermediate. It allows for the precise and controlled incorporation of the 4-amino-5-azaindole pharmacophore into complex molecules, preventing unwanted side reactions and enabling multi-step synthetic routes essential for the development of next-generation therapeutics.

Core Molecular Characteristics

This compound is an aromatic heterocyclic compound. The core structure is a 5-azaindole (1H-pyrrolo[3,2-c]pyridine), which features a pyrrole ring fused to a pyridine ring. The key functional group is a Boc-protected amine at the C4 position.

Chemical Structure:

Caption: Chemical Structure of this compound

Physicochemical Data

The properties of the parent amine, 4-Amino-5-azaindole, provide a baseline for understanding the Boc-protected derivative. The addition of the lipophilic Boc group increases the molecular weight and modifies properties like solubility and logP.

| Property | Value (for 4-Amino-5-azaindole) | Value (for this compound) | Data Source |

| Molecular Formula | C₇H₇N₃ | C₁₂H₁₅N₃O₂ | [3][4] |

| Molecular Weight | 133.15 g/mol | 233.27 g/mol | [3][4] |

| CAS Number | 60290-23-5 | 381593-57-5 | [4] |

| Appearance | Solid | Typically a solid (e.g., white to off-white powder) | General Chemical Properties |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | 73.9 Ų | [3] (Calculated) |

| XLogP3 | 0.6 | ~2.3 | [3] (Calculated) |

| Hydrogen Bond Donor Count | 2 | 2 | [3] (Calculated) |

| Hydrogen Bond Acceptor Count | 2 | 4 | [3] (Calculated) |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is through the selective protection of the exocyclic amino group of 4-amino-5-azaindole. This reaction must be performed under controlled conditions to prevent N-acylation at the pyrrole or pyridine nitrogen atoms.

Causality Behind Experimental Choices

-

Reagent Choice : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Catalyst/Base : 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, accelerating the acylation of the primary amine.

-

Solvent System : A mixture of acetonitrile and dichloromethane provides good solubility for the starting material and reagents while being relatively inert to the reaction conditions.[3]

-

Temperature Control : The reaction is initiated at 0°C to control the initial exotherm and improve selectivity, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[3]

Synthesis Workflow Diagram

Caption: Workflow for the Boc protection of 4-amino-5-azaindole.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the Boc protection of amino-azaindoles.[3]

-

Inert Atmosphere Setup : Charge a round-bottom flask equipped with a magnetic stir bar with 4-amino-5-azaindole (1.0 eq). Seal the flask and purge with dry nitrogen gas.

-

Dissolution : Add a solvent mixture of anhydrous dichloromethane (DCM) and anhydrous acetonitrile (ACN) (e.g., a 2:1 ratio) to dissolve the starting material.[3]

-

Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (4.0 eq) to the solution at room temperature.[3]

-

Cooling : Place the reaction flask in an ice-water bath and stir for 30 minutes until the internal temperature reaches 0°C.[3]

-

Reagent Addition : Slowly add di-tert-butyl dicarbonate (Boc₂O) (3.9 eq) to the cooled mixture.[3] A slight exotherm may be observed.

-

Reaction : Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up :

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dilute the resulting residue with ethyl acetate.[3]

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of potassium bisulfate (KHSO₄) to remove DMAP.[3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]

-

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.[3]

Spectroscopic Characterization

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide the most definitive structural information.

-

Boc Group : A characteristic sharp singlet integrating to 9 protons will appear in the upfield region (~1.5 ppm).

-

Aromatic Protons : The protons on the azaindole core will appear in the downfield aromatic region (~6.5-8.5 ppm). The specific coupling patterns will confirm the substitution pattern. For instance, characteristic doublets and triplets corresponding to the pyrrole and pyridine ring protons are expected.[5]

-

Amine Protons : Two distinct singlets for the NH protons are expected: one for the pyrrole NH and one for the Boc-protected amine NH. Their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy

-

Boc Carbons : The carbonyl carbon of the Boc group will appear around 150-155 ppm. The quaternary carbon and the methyl carbons will be observed upfield, typically around 80 ppm and 28 ppm, respectively.

-

Aromatic Carbons : The carbons of the 5-azaindole core will resonate in the 100-150 ppm range.[5]

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 234.12.

Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.[1][2]

Role as a Protected Building Block

The Boc group serves two critical functions:

-

Deactivation : It temporarily deactivates the nucleophilicity of the 4-amino group, allowing chemists to perform reactions on other parts of the azaindole core (e.g., N-alkylation of the pyrrole, halogenation) without interference.

-

Controlled Deprotection : The Boc group is stable to many reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the primary amine at a desired stage of the synthesis, ready for coupling with other fragments.

Synthetic Utility Logic

Caption: Synthetic logic for using this compound.

Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors bind to the ATP pocket of the enzyme. The 5-azaindole core mimics the purine structure of ATP, with the nitrogen atoms often forming crucial hydrogen bonds with the "hinge region" of the kinase.[2] The 4-amino group, once deprotected, serves as a key attachment point for side chains that can extend into other pockets to enhance potency and selectivity. This has been demonstrated in the development of potent Factor VIIa inhibitors, where the 4-amino-5-azaindole moiety replaced a benzimidazole group to improve properties.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a composite of safety protocols for structurally related compounds provides a reliable guide for safe handling.[7][8][9][10]

Hazard Identification

Based on related azaindoles and Boc-protected amines, the compound should be handled as:

-

Harmful if swallowed.

-

May cause skin irritation and allergic skin reactions. [10]

-

Causes serious eye irritation. [10]

-

Suspected of causing cancer. (This is a hazard for the parent amine, 4-amino-5-azaindole, and precautions should be taken).

Recommended Handling Procedures

-

Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10] Avoid formation of dust and aerosols.[7]

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for rational drug design. Its pre-packaged, protected form allows for the efficient and controlled installation of the valuable 4-amino-5-azaindole scaffold into complex molecular architectures. The predictable reactivity of the Boc group, combined with the favorable biological properties of the azaindole core, ensures its continued relevance and application in the discovery of novel therapeutics for years to come.

References

- MilliporeSigma. (2024).

- El-Sayed, N. N. E., et al. (2014).

- ChemicalBook. (2023).

- Fisher Scientific. (2021).

- Gesto, D., et al. (2018). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Organic & Biomolecular Chemistry, 16(43), 8348-8356.

- Thermo Fisher Scientific. (2023).

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-(Boc-amino)pyridine-2-carboxamidoxime.

- Yerzhanov, K. B., et al. (2022). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids, 2022, 6954123.

- Echemi. (n.d.). 4-AMINO-5-AZAINDOLE.

- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-....

- Singh, A., & Talele, T. T. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3169.

- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)

- Chong, D. P. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- Pruitt, J. R., et al. (2006). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4570.

- PubChemLite. (n.d.).

- chemBlink. (n.d.). CAS # 60290-23-5, 4-Amino-5-Azaindole.

- PubChem. (n.d.). 5-Azaindole.

- PubChem. (n.d.). 5-Aminoindole, N1-BOC protected.

- Guillon, J., et al. (2007). Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 30-43.

- Szafran, M., et al. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 28(14), 5393.

- Sigma-Aldrich. (n.d.). N-Boc-7-azaindole.

- American Elements. (n.d.). 1-Boc-5-Aminoindole.

- de Oliveira, K. T., & da Silva, F. de A. (2021). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 26(24), 7586.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS # 60290-23-5, 4-Amino-5-Azaindole: more information. [chemblink.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Potent 4-amino-5-azaindole factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

4-(Boc-amino)-5-azaindole synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4-(Boc-amino)-5-azaindole

Introduction

This compound, also known as tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate, is a pivotal building block in modern medicinal chemistry. As a bioisostere of indole, the azaindole scaffold offers unique physicochemical properties, including altered pKa, solubility, and hydrogen bonding capabilities, which can be fine-tuned to enhance drug-target interactions and improve ADME-tox profiles.[1][2] Specifically, the 5-azaindole core is a privileged structure found in numerous kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP binding site.[1][3][4] The Boc-protected amine at the 4-position provides a stable, yet readily deprotectable, nitrogen nucleophile, making it an ideal intermediate for the synthesis of complex molecular architectures in drug discovery programs.[5][6]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer field-proven insights to navigate the synthetic challenges associated with this important heterocyclic scaffold.

Strategic Approaches to the this compound Core

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Pathway A: Palladium-Catalyzed Amination. This modern approach leverages the power of cross-coupling chemistry, typically a Buchwald-Hartwig amination, to form the C4-N bond on a pre-formed 4-halo-5-azaindole scaffold.[7] This strategy offers high convergence and functional group tolerance.

-

Pathway B: Reduction of a Nitro Precursor. A classic and robust method involving the synthesis of 4-nitro-5-azaindole, followed by reduction to the corresponding amine and subsequent Boc protection. This linear approach is often reliable and scalable.

-

Pathway C: De Novo Ring Construction. This strategy involves building the azaindole bicycle from a substituted pyridine precursor, offering flexibility in the introduction of various substituents. A notable example is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction.[8][9]

The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired substitution pattern on the azaindole core.

Pathway A: Synthesis via Palladium-Catalyzed Amination

This is arguably the most versatile route, capitalizing on the efficiency of modern cross-coupling reactions. The general strategy involves the synthesis of a 4-halo-5-azaindole intermediate, followed by a Buchwald-Hartwig amination reaction and subsequent protection.

Logical Workflow: Pathway A

Caption: Workflow for Pathway A via Pd-catalyzed amination.

Step 1: Synthesis of 4-Chloro-5-azaindole

The regioselective halogenation of the 5-azaindole core at the C4 position is the critical first step. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the C4 position is the most activated site for such reactions on the pyridine portion of the scaffold.

Experimental Protocol:

-

To a stirred solution of 5-azaindole (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-chlorosuccinimide (NCS) (1.1-1.3 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-azaindole.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] For the synthesis of 4-amino-5-azaindole, an ammonia equivalent or a protected amine is coupled with the 4-chloro-5-azaindole intermediate. Using an ammonia surrogate like benzophenone imine followed by hydrolysis is a common approach.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precatalyst and ligand is crucial. Biarylphosphine ligands like RuPhos or XPhos are often effective for heteroaryl halides as they promote the reductive elimination step and prevent catalyst deactivation.[8][11] Using a pre-formed palladium precatalyst (e.g., RuPhos Pd G3) can improve reaction consistency.[12][13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][12] LiHMDS is particularly useful when dealing with substrates that have sensitive functional groups.[13]

-

Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard choices, as they effectively solvate the reaction components without interfering with the catalytic cycle.

Experimental Protocol:

-

To an oven-dried Schlenk tube, add 4-chloro-5-azaindole (1.0 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the appropriate ligand (e.g., RuPhos, 1.5-3 mol%).

-

Add the base (e.g., NaOtBu, 2.0 equiv).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv) followed by anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate. The resulting imine can be hydrolyzed by treatment with aqueous HCl at room temperature to yield 4-amino-5-azaindole hydrochloride. Neutralization with a base (e.g., NaHCO₃) provides the free amine.

-

Purify the crude 4-amino-5-azaindole by column chromatography.

| Parameter | Condition | Rationale |

| Pd Source | RuPhos Pd G3 | Efficient precatalyst for C-N coupling with heteroaryl chlorides.[12] |

| Ligand | RuPhos | Bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination.[13] |

| Base | NaOtBu | Strong, non-nucleophilic base suitable for generating the active catalyst and amide. |

| Solvent | Toluene / Dioxane | Anhydrous, aprotic solvent standard for Buchwald-Hartwig reactions. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Step 3: Boc Protection

The final step is the protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.[14][15]

Experimental Protocol:

-

Dissolve 4-amino-5-azaindole (1.0 equiv) in a solvent mixture such as dichloromethane (DCM) and acetonitrile at room temperature.[16]

-

Add 4-dimethylaminopyridine (DMAP) (2.0-4.0 equiv) and cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.5-2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[16]

-

Concentrate the reaction mixture to dryness.

-

Dilute the residue with ethyl acetate and wash with a mild acid (e.g., saturated aqueous potassium bisulfate) to remove excess DMAP.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[16]

Pathway B: Synthesis via Reduction of a Nitro Precursor

This classical route provides a reliable, linear synthesis that is often amenable to scale-up. The key steps are the regioselective nitration of a 5-azaindole derivative, reduction of the nitro group, and final Boc protection.

Logical Workflow: Pathway B

Caption: Workflow for Pathway B via nitro group reduction.

Step 1: Synthesis of 4-Nitro-5-azaindole

Direct nitration of 5-azaindole can be challenging due to the deactivating effect of the pyridine nitrogen and potential side reactions. A common strategy involves the nitration of an activated precursor like 4-hydroxy-5-azaindole.

Experimental Protocol (via 4-Hydroxy-5-azaindole):

-

Synthesize 4-hydroxy-1H-pyrrolo[3,2-c]pyridin-4-ol as per literature procedures.

-

To a solution of 4-hydroxy-5-azaindole (1.0 equiv) in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.

-

Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude 4-nitro-1H-pyrrolo[3,2-c]pyridin-4-ol.[17]

-

The hydroxyl group can then be removed via a two-step procedure: conversion to the 4-chloro derivative using POCl₃, followed by reductive dehalogenation (e.g., with H₂/Pd-C and a base like triethylamine).

Step 2: Reduction of 4-Nitro-5-azaindole

The reduction of the aromatic nitro group to a primary amine is a well-established transformation. Several methods are available, with catalytic hydrogenation being one of the cleanest.[18]

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation (H₂/Pd-C): This is often the method of choice due to its high efficiency and the clean workup (the catalyst is simply filtered off). It is generally high-yielding and avoids the use of stoichiometric metallic reagents.[19][20]

-

Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are tolerant of many functional groups. However, they require a stoichiometric amount of metal and often involve a more complex workup to remove metal salts.[18]

Experimental Protocol (Catalytic Hydrogenation):

-

To a solution of 4-nitro-5-azaindole (1.0 equiv) in a solvent like ethanol or methanol, add 10% Palladium on carbon (Pd/C) (5-10 wt%).

-

Place the suspension in a hydrogenation vessel. Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-5-azaindole, which is often used in the next step without further purification.[19]

| Reagent | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | EtOH/MeOH, rt, 1 atm H₂ | Clean, high yield, easy workup.[19] | Catalyst can be pyrophoric; requires specialized equipment. |

| SnCl₂·2H₂O | EtOH, reflux | Good functional group tolerance. | Stoichiometric tin waste, acidic conditions. |

| Fe/HCl | EtOH/H₂O, reflux | Inexpensive and effective.[20] | Stoichiometric iron waste, strongly acidic. |

Step 3: Boc Protection

The final Boc protection is carried out using the same procedure as described in Pathway A, Step 3.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs, particularly in the area of kinase inhibitors. This guide has detailed the primary synthetic strategies, focusing on the underlying chemical principles and practical execution.

-

Pathway A (Palladium-Catalyzed Amination) offers a convergent and flexible route, ideal for late-stage functionalization and library synthesis. Its success hinges on the careful selection of the catalyst system.

-

Pathway B (Nitro Reduction) provides a more traditional, linear approach that is robust, reliable, and often well-suited for large-scale synthesis.

By understanding the causality behind the experimental choices for each pathway, from ligand selection in cross-coupling to the choice of reducing agent, researchers can effectively troubleshoot and optimize their synthetic routes. The protocols and data presented herein serve as a validated foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/19935][1][3]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/11/14][11]

-

Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol101928m][12][21]

-

4-AMINO-5-AZAINDOLE Use and Manufacturing. Echemi. [URL: https://www.echemi.com/products/pd20160120-60290-23-5.html][16]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01449][8]

-

Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00595a][22]

-

Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253755/][13]

-

Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/widgets/file_browser/index.html?file=docs/Azaindoles-in-Medicinal-Chemistry.pdf][2]

-

Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-cross-coupling-of-4-and-5-halo-1-2-3-triazoles-1_fig2_322692607][23]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/153][24]

- The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/269107954_The_Azaindole_Framework_in_the_Design_of_Kinase_Inhibitors]

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27315259/][9]

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37965879/][4]

-

Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][7]

-

Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. [URL: https://www.researchgate.net/figure/Regioselective-access-to-5-and-6-azaindoles_fig3_335964860][25]

-

De novo design, synthesis and pharmacological evaluation of new azaindole derivatives as dual inhibitors of Abl and Src kinases. ResearchGate. [URL: https://www.researchgate.net/publication/327091475_De_novo_design_synthesis_and_pharmacological_evaluation_of_new_azaindole_derivatives_as_dual_inhibitors_of_Abl_and_Src_kinases][26]

-

Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. [URL: https://www.researchgate.net/publication/225256441_Synthesis_and_Reactivity_of_4-_5-_and_6-Azaindoles][27]

-

Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00219a031][28]

-

Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-azaindoles.shtm][29]

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27346791/][5]

- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/72118]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [URL: https://research.rug.nl/en/publications/the-buchwaldhartwig-amination-after-25-years][10]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Ouellette_and_Rawn)/20%3A_Palladium_Catalyzed_Cross-Coupling_Reactions/20.03%3A_Buchwald-Hartwig_Amination][30]

-

Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329707/][31]

-

Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents. [URL: https://patents.google.com/patent/WO2007012953A2/en][32]

-

Synthesis of 5-azaoxindole. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00098a061][33]

-

4-Hydroxy-3-nitro-5-azaindole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemical/h7f37dfa][17]

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-of-4-Amino-1-(7H-pyrrolo-d-pyrimidin-4-As-Henley-Barrett/9de0d5d21a52b83c51f47f4857d472251a704a29]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00971j][34]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13444][35]

-

Application Note – N-Boc protection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/n-boc-protection][36]

-

Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html][14]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc.shtm][37]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/solvent-free-instant-ambient-n-boc-protection-of-amines--a-green-recyclable-heterogenous-acid-catalysis.pdf][38]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [URL: https://www.boze-chem.com/news/boc-protection-and-deprotection-57352374.html][15]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7080517/][19]

-

Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds][18]

-

Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [URL: https://www.researchgate.net/post/Which_one_is_the_best_procedure_for_the_reduction_of_aromatic_nitro_compounds][20]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. BOC Protection and Deprotection [bzchemicals.com]

- 16. echemi.com [echemi.com]

- 17. 4-Hydroxy-3-nitro-5-azaindole [sigmaaldrich.com]

- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]

- 22. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Azaindole synthesis [organic-chemistry.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 32. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 35. mdpi.com [mdpi.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. Boc-Protected Amino Groups [organic-chemistry.org]

- 38. derpharmachemica.com [derpharmachemica.com]

physicochemical properties of 4-(Boc-amino)-5-azaindole

An In-depth Technical Guide to the Physicochemical Properties of 4-(Boc-amino)-5-azaindole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(tert-butoxycarbonyl-amino)-5-azaindole, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the "privileged" azaindole scaffold, this compound is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. An in-depth understanding of its properties, including solubility, lipophilicity, acidity, and spectral characteristics, is paramount for its effective application in drug design, synthesis, and formulation. This document serves as a detailed reference for researchers, chemists, and drug development professionals, offering both established data from authoritative sources and detailed, field-proven experimental protocols for property determination.

Introduction: The Significance of the 5-Azaindole Scaffold

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a bioisostere of indole, a fundamental motif in numerous biologically active molecules. The strategic replacement of a carbon atom with nitrogen in the six-membered ring significantly modulates the electronic distribution, hydrogen bonding capacity, and metabolic stability of the scaffold.[1] This alteration makes azaindole derivatives, particularly 7-azaindoles, capable of mimicking purines as hydrogen-bonding partners, a feature extensively exploited in the design of kinase inhibitors that target ATP binding sites.[2]

The introduction of a 4-amino group enhances the molecule's ability to act as a hydrogen bond donor, further refining its interaction with biological targets. The protection of this amine with a tert-butoxycarbonyl (Boc) group is a common synthetic strategy. The Boc group not only serves as a robust protecting group during multi-step syntheses but also profoundly influences the molecule's physicochemical properties by increasing its steric bulk and lipophilicity, thereby affecting its solubility and permeability characteristics.[3][4] This guide elucidates these critical properties to facilitate its rational use in research and development.

Molecular Structure and Core Properties

The foundational characteristics of this compound are essential for its handling, storage, and stoichiometric calculations in synthetic procedures.

Chemical Structure:

Table 1: Core Physicochemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate | - |

| Molecular Formula | C₁₂H₁₅N₃O₂ | Calculated |

| Molecular Weight | 233.27 g/mol | Calculated |

| Exact Mass | 233.1164 g/mol | Calculated |

| Appearance | White to off-white crystalline solid or powder (predicted) | [2] |

| CAS Number | Not readily available in public databases | - |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. Based on the behavior of related azaindole scaffolds, this compound is expected to be soluble in polar organic solvents.[2] The presence of the lipophilic Boc group and the aromatic system suggests good solubility in solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and ethyl acetate, while exhibiting limited solubility in water and non-polar solvents like hexanes.[5]

Experimental Protocol: Determining Solubility via the Gravimetric Method

This protocol provides a reliable method for quantifying the solubility of the compound in various solvents at a given temperature.

Causality: The gravimetric method is chosen for its simplicity and accuracy. It relies on the direct measurement of mass, which is a fundamental property, to determine the concentration of a saturated solution.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium and becomes saturated. A magnetic stirrer or shaker bath is ideal.

-

Separation: Allow the vial to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Sampling: Carefully withdraw a precise volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the mass of the solute and the volume of the aliquot.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the partition coefficient (LogP), is a crucial parameter in drug discovery that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value indicates greater lipid solubility.

The parent compound, 4-amino-5-azaindole, has a calculated XLogP3 of 0.6.[6] The addition of the Boc group, a non-polar moiety, is expected to significantly increase this value. For comparison, a related structure, tert-butyl 5-aminoindole-1-carboxylate, has a calculated XLogP3 of 2.6.[7] It is reasonable to infer that the LogP of this compound falls within a similar range, suggesting moderate to high lipophilicity.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses three key sites for protonation/deprotonation:

-

Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen makes it a primary basic center. In 5-azaindoles, this nitrogen is comparable in basicity to 4-aminopyridine (pKa ≈ 9.1), indicating it is a relatively strong base.[8]

-

Pyrrole Nitrogen (Acidic): The N-H proton of the pyrrole ring is weakly acidic, with a predicted pKa typically in the range of 14-15, similar to other azaindoles.[2] It is not physiologically relevant but is important for N-alkylation reactions.

-

Carbamate Nitrogen (Essentially Neutral): The lone pair on the amino nitrogen is delocalized into the adjacent Boc carbonyl group, significantly reducing its basicity.

The primary physiologically relevant pKa is that of the pyridine nitrogen, which will be protonated at acidic pH.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the UV-Vis absorption spectrum of a compound changes as its ionization state changes with pH.

Causality: The choice of UV-Vis spectroscopy is based on the conjugated aromatic system of the azaindole core, which exhibits strong and pH-sensitive ultraviolet absorption.[2]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of the compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Pyrrole N-H: A broad singlet at a high chemical shift, typically >11.0 ppm.[2]

-

Carbamate N-H: A singlet in the range of 8.5-9.5 ppm.

-

Aromatic Protons: Signals for the three protons on the azaindole core, expected between 7.0 and 8.5 ppm, showing characteristic coupling patterns.

-

tert-Butyl Protons: A sharp singlet representing the nine equivalent protons of the Boc group, appearing upfield around 1.5 ppm.[9]

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon (Boc): A signal around 150-155 ppm.

-

Aromatic Carbons: Multiple signals in the 100-150 ppm region corresponding to the carbons of the fused heterocyclic rings.

-

Quaternary Carbon (Boc): A signal around 80 ppm.

-

Methyl Carbons (Boc): A signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Pyrrole N-H | Stretching | ~3400 | Characteristic of N-H in a five-membered ring.[10] |

| Carbamate N-H | Stretching | ~3350 | Sharp peak typical for secondary amides/carbamates.[11] |

| Aromatic C-H | Stretching | >3000 | Typical for sp² C-H bonds.[2] |

| Aliphatic C-H | Stretching | 2850-3000 | From the tert-butyl group.[11] |

| Carbonyl C=O (Boc) | Stretching | 1700-1725 | Strong, sharp absorption due to the carbamate carbonyl.[12] |

| Aromatic C=C/C=N | Stretching | 1400-1650 | Multiple bands from the fused pyridine and pyrrole rings.[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the primary species observed would be the protonated molecule.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 234.1239

Conclusion

This compound is a strategically designed synthetic intermediate with a distinct set of physicochemical properties that underpin its utility in drug discovery. Its moderate lipophilicity, defined basicity at the pyridine nitrogen, and robust spectroscopic signature make it a well-characterized and versatile building block. The experimental protocols and reference data provided in this guide are intended to equip researchers with the necessary knowledge to confidently employ this valuable compound in the synthesis of next-generation therapeutics.

References

- Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. (n.d.).

- tert-Butyl (3-(pyridin-4-yl)propyl)carbamate. (2026, January 3). PubChem.

- tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. (n.d.). Vulcanchem.

- tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate. (n.d.).

- tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. (n.d.). Benchchem.

- 4-AMINO-5-AZAINDOLE Formula. (n.d.). Echemi.

- An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. (n.d.). Benchchem.

- Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. (n.d.). The Royal Society of Chemistry.

- Tert-Butyl [(1r,3r)-3-(Imidazo[4,5-D]pyrrolo[2,3-B]pyridin-1(6h)-Yl)cyclopentyl]carbamate. (n.d.). PubChem.

- 5-Aminoindole, N1-BOC protected. (n.d.). PubChem.

- Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group.

- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).

- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022, May 6). MDPI.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PubMed Central.

- 4-Azaindole(272-49-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- The synthesis of derivatives of 4- and 5-azaindole. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing).

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications.

- Potent 4-amino-5-azaindole factor VIIa inhibitors. (n.d.). PubMed.

- Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. (2025, August 6). ResearchGate.

- Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. (n.d.).

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.

- Synthesis, characterization and DFT studies of 4-amino-5-(indol-3-oyl)-2- phenylaminothiazole. (2014, December 18). ResearchGate.

- Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. (2021, July 8). ResearchGate.

- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI.

- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020, July 9). Nanjing Tech University.

- 4-(N-Boc-amino)piperidine 96 73874-95-0. (n.d.). Sigma-Aldrich.

- Infrared Spectroscopy. (n.d.). CDN.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). PMC - NIH.

- Boc-(2S,5S-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one. (n.d.). Chem-Impex.

- 5-Azaindole. (n.d.). Advanced ChemBlocks.

- Azaindoles. (n.d.). Inter Chem.

- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals.

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.

- 5-Aminolevulinic Acid. (n.d.). PubChem.

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1018950-15-6) for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. rsc.org [rsc.org]

- 10. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-(Boc-amino)-5-azaindole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(Boc-amino)-5-azaindole, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, its identity is unequivocally established as tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate. This guide will detail its core identifiers, physicochemical properties, and a validated synthesis protocol derived from its parent amine, 4-amino-5-azaindole. Furthermore, we will delve into the instrumental analysis techniques for its characterization and discuss its significant applications, particularly in the design of kinase inhibitors and other therapeutic agents. This document serves as a vital resource for researchers engaged in the synthesis and utilization of novel azaindole scaffolds in drug discovery.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, represent a class of "privileged structures" in medicinal chemistry.[1] They are bioisosteres of indoles and purines, enabling them to mimic these essential biological motifs.[1] The strategic incorporation of a nitrogen atom into the indole ring system can modulate a molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability.[2] This has led to the widespread use of azaindole derivatives in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) isomer, the core of the molecule of interest, has been successfully incorporated into a variety of potent biological agents.[3] The introduction of a Boc-protected amine at the 4-position furnishes a versatile handle for further synthetic transformations, making this compound a valuable intermediate in the construction of complex molecular architectures.

Core Identifiers and Physicochemical Properties

While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is clearly defined. The parent amine, 4-amino-5-azaindole, is cataloged with CAS Number 60290-23-5.[4] The Boc-protected derivative is systematically named tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate.

A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.

| Identifier/Property | Value | Source(s) |

| Chemical Name | tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate | - |

| Synonyms | This compound, 4-(tert-butoxycarbonylamino)-5-azaindole | - |

| Parent Amine CAS | 60290-23-5 | [4] |

| Molecular Formula | C₁₂H₁₅N₃O₂ | - |

| Molecular Weight | 233.27 g/mol | - |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and MeOH | - |

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the primary amine of 4-amino-5-azaindole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.

Synthetic Workflow

The logical flow for the synthesis is straightforward, involving a single protection step.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino-pyridines and related heterocycles.[5]

Materials:

-

4-Amino-5-azaindole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.5 - 2.0 eq or catalytic for DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-5-azaindole in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Reagent: Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Instrumental Analysis and Characterization

The structural confirmation of the synthesized this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, a singlet for the NH proton of the carbamate, and a singlet integrating to nine protons for the tert-butyl group of the Boc protecting group.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons of the heterocyclic core, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the product. Electrospray ionization (ESI) is a suitable method. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons, carbamate NH, tert-butyl singlet (~1.5 ppm) |

| ¹³C NMR | Aromatic carbons, carbamate C=O (~150-155 ppm), tert-butyl carbons |

| MS (ESI) | [M+H]⁺ at m/z 234.12, potential fragments at m/z 178.07 ([M-C₄H₈+H]⁺) and 134.06 ([M-Boc+H]⁺) |

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in the synthesis of various therapeutic agents.

Kinase Inhibitors

The azaindole core is a well-established pharmacophore for targeting the ATP-binding site of kinases.[1][2] The 4-amino group, once deprotected, can serve as a key hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. The Boc-protected intermediate allows for the introduction of diverse substituents at other positions of the azaindole ring before the final deprotection and elaboration of the 4-amino group.

Caption: Role of this compound in the synthesis of bioactive molecules.

Other Therapeutic Areas

Beyond kinase inhibition, the 4-amino-5-azaindole moiety has been explored as a replacement for amidino-benzimidazoles in the development of Factor VIIa inhibitors.[3] This highlights the broader utility of this scaffold in generating novel compounds with diverse biological activities. The ability to readily modify the 4-amino position after deprotection allows for the exploration of a wide range of structure-activity relationships.

Conclusion

This compound, or tert-butyl (1H-pyrrolo[3,2-b]pyridin-4-yl)carbamate, is a strategically important synthetic intermediate in the field of medicinal chemistry. While it may lack a dedicated CAS number, its synthesis from 4-amino-5-azaindole is straightforward and efficient. Its protected amino group provides a versatile point for synthetic elaboration, enabling the creation of diverse libraries of compounds for drug discovery programs. The foundational azaindole core continues to be a highly valued scaffold, and this comprehensive guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this valuable building block in their pursuit of novel therapeutic agents.

References

-

AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]

-

Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

-

RSC Publishing. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

ResearchGate. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

PubMed. Potent 4-amino-5-azaindole factor VIIa inhibitors. [Link]

-

ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

-

PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. [Link]

Sources

- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent 4-amino-5-azaindole factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. reddit.com [reddit.com]

- 7. acdlabs.com [acdlabs.com]

Navigating the Scarcity: A Technical Guide to Acquiring and Utilizing 4-(Boc-amino)-5-azaindole for Advanced Drug Discovery

For Immediate Release

For researchers, scientists, and drug development professionals embarking on novel therapeutic frontiers, the strategic acquisition of specialized chemical building blocks is paramount. This in-depth technical guide addresses the commercial availability and practical procurement of a key heterocyclic intermediate: 4-(Boc-amino)-5-azaindole (tert-butyl (1H-pyrrolo[3,2-c]pyridin-4-yl)carbamate). While this compound holds significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors, its commercial availability is not straightforward. This guide provides a comprehensive overview of the current sourcing landscape, outlines a validated pathway for its acquisition via custom synthesis, and details essential quality control protocols to ensure the integrity of your research.

The Commercial Landscape: A Scarcity of Off-the-Shelf Options

Initial investigations into the commercial availability of this compound reveal a critical reality: it is not a readily available, off-the-shelf chemical. While the core 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold and its un-protected precursor, 4-amino-5-azaindole, can be sourced from various chemical suppliers, the Boc-protected derivative is conspicuously absent from most major catalogs. This scarcity necessitates a proactive approach for research teams requiring this specific intermediate.

Organizations that specialize in custom chemical synthesis are the most viable route for obtaining this compound. These services offer the flexibility to produce the compound on-demand, to your specified purity and quantity.

The Path to Acquisition: Custom Synthesis Workflow

For research teams opting for custom synthesis, a clear understanding of the process is crucial. The following workflow outlines the typical steps involved in commissioning the synthesis of this compound.

Experimental Protocol:

-

Dissolve 4-amino-5-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, for instance, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Essential Quality Control: Ensuring Compound Identity and Purity

Independent verification of the identity and purity of the custom-synthesized this compound is a critical step before its use in any experimental setting. The following analytical techniques are indispensable for a comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the azaindole core protons, the Boc protecting group (a singlet integrating to 9 protons around 1.5 ppm), and the NH proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbons of the azaindole rings and the Boc group (quaternary carbon around 80 ppm and carbonyl carbon around 153 ppm). |

| HPLC | Determination of purity. | A single major peak with an area percentage corresponding to the specified purity (e.g., >98%). |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₅N₃O₂), typically observed as [M+H]⁺. |

A Certificate of Analysis (CoA) from the custom synthesis provider should include data from these analyses. It is highly recommended that the end-user also performs independent analytical verification.

The Role of this compound in Drug Discovery

The 5-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinases. [1][2]The introduction of a Boc-protected amino group at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of compound libraries targeting various kinase families. [3][4]The development of potent and selective kinase inhibitors is a cornerstone of modern oncology and immunology research.

Conclusion

While the direct commercial availability of this compound is limited, its strategic importance in drug discovery warrants the investment in custom synthesis. By understanding the procurement landscape, outlining a clear synthetic and quality control strategy, and appreciating its application in medicinal chemistry, research organizations can confidently secure this valuable building block for their innovative therapeutic programs.

References

Sources

A Technical Guide to the Synthesis of 4-(Boc-amino)-5-azaindole: Key Starting Materials and Protocols

Introduction

In the landscape of medicinal chemistry and drug development, the azaindole scaffold stands out as a "privileged structure."[1][2] As a bioisostere of the endogenous indole framework, azaindoles offer unique physicochemical properties, including modulated lipophilicity and the introduction of a hydrogen bond acceptor via the pyridine nitrogen, which can significantly enhance target binding and pharmacokinetic profiles.[2][3] Specifically, 5-azaindole (1H-pyrrolo[3,2-c]pyridine) and its derivatives are integral components in a multitude of therapeutic agents, particularly in the domain of kinase inhibitors for oncology.[1][2][4]

The 4-amino substituted 5-azaindole is a crucial intermediate, providing a key vector for molecular elaboration in structure-activity relationship (SAR) studies.[5] Protecting this amino group, typically with a tert-butoxycarbonyl (Boc) group, is a foundational step in multi-step syntheses. The Boc group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment, making it an indispensable tool for synthetic chemists.[6][]

This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of 4-(Boc-amino)-5-azaindole, designed for researchers, chemists, and drug development professionals. We will dissect a reliable three-step synthetic sequence, explaining the causality behind experimental choices and providing detailed, reproducible protocols.

Overall Synthetic Strategy

The most reliable and frequently employed pathway to this compound begins with the parent 5-azaindole heterocycle. The synthesis follows a classical and logical three-step sequence:

-

Electrophilic Nitration: Introduction of a nitro group at the C4 position of the 5-azaindole core.

-

Reduction: Conversion of the 4-nitro group to the corresponding 4-amino functionality.

-

Boc Protection: Masking of the 4-amino group to yield the final target compound.

This linear approach utilizes well-established and scalable chemical transformations, ensuring high yields and purity.

Caption: High-level overview of the three-step synthesis.

Part 1: Electrophilic Nitration to 4-Nitro-5-azaindole

The initial step involves the regioselective installation of a nitro group onto the 5-azaindole scaffold. This is a classic electrophilic aromatic substitution (EAS) reaction. The pyrrole ring of the azaindole system is electron-rich and thus susceptible to electrophilic attack.

Causality of Experimental Design: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions or degradation of the starting material. Direct nitration of five-membered heterocycles is a well-established method.[8]

Experimental Protocol: Synthesis of 4-Nitro-5-azaindole

This protocol is adapted from standard nitration procedures for related heterocyclic systems.[9][10]

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-azaindole (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until all the starting material has dissolved.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and quench the reaction.

-

Neutralization & Isolation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The precipitated solid is the crude 4-nitro-5-azaindole.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.

Part 2: Reduction to 4-Amino-5-azaindole

With the nitro group installed, the next crucial step is its reduction to the primary amine. This transformation is fundamental for converting the electron-withdrawing nitro group into a versatile, nucleophilic amino group.

Causality of Experimental Design: Catalytic transfer hydrogenation or direct hydrogenation using hydrogen gas are the methods of choice for this reduction.[11][12] Palladium on carbon (Pd/C) is a highly efficient and clean catalyst for this purpose.[13] This method offers high yields, avoids the use of harsh or stoichiometric metal reductants (like iron or tin), and simplifies product isolation, as the catalyst is a heterogeneous solid that can be easily removed by filtration.[14]

Experimental Protocol: Synthesis of 4-Amino-5-azaindole

-

Setup: To a hydrogenation vessel or a suitable round-bottom flask, add 4-nitro-5-azaindole (1.0 eq) and a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (~10-20 vol).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the suspension.

-

Hydrogenation:

-

Method A (H₂ Gas): Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq) or cyclohexene to the mixture and heat gently (e.g., to 40-60 °C).[11]

-

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, carefully purge the vessel with nitrogen to remove any residual hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (e.g., methanol).

-

Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting residue is typically the 4-amino-5-azaindole, which is often of sufficient purity for the next step. If needed, it can be purified by crystallization or silica gel chromatography.

Part 3: Boc Protection to this compound

The final step is the protection of the newly formed 4-amino group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal.[15][16]